molecular formula C19H23N5O2 B2519662 N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1214423-44-5

N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Katalognummer: B2519662
CAS-Nummer: 1214423-44-5
Molekulargewicht: 353.426
InChI-Schlüssel: SFQNPGFIONJGIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole-imidazole hybrid scaffold. The pyrazole core is substituted with a methyl group at position 1 and an isopropyl group at position 3, while the imidazole moiety contains a 4-methoxyphenyl substituent at position 5 and a methyl group at position 1. The carboxamide group bridges the two heterocycles, forming a rigid, planar structure (Figure 1).

The methoxyphenyl and isopropyl substituents may enhance lipophilicity, influencing membrane permeability and target binding, while the carboxamide linker could facilitate hydrogen-bonding interactions with biological targets.

Eigenschaften

IUPAC Name

N-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12(2)15-10-16(24(4)22-15)18(25)21-19-20-11-17(23(19)3)13-6-8-14(26-5)9-7-13/h6-12H,1-5H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQNPGFIONJGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC=C(N2C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, with the CAS number 1214423-44-5, is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O2C_{19}H_{23}N_{5}O_{2} with a molecular weight of 353.42 g/mol. The structure features an imidazole ring, a methoxyphenyl group, and a pyrazole moiety, which are significant for its biological interactions.

PropertyValue
CAS Number1214423-44-5
Molecular FormulaC₁₉H₂₃N₅O₂
Molecular Weight353.42 g/mol
IUPAC NameN-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole and pyrazole rings are known to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme activity and receptor binding.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide. For instance, derivatives containing imidazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A study conducted on various imidazole derivatives demonstrated their effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods.

CompoundTarget BacteriaMIC (µg/mL)
Imidazole Derivative AS. aureus25
Imidazole Derivative BE. coli50
N-[5-(4-Methoxyphenyl)...]S. aureusTBD

Anticancer Activity

In addition to antibacterial effects, compounds with similar structures have been investigated for anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways.

Research Findings

A review of literature indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Imidazole Derivative CMCF7 (Breast Cancer)15
Imidazole Derivative DHeLa (Cervical Cancer)20
N-[5-(4-Methoxyphenyl)...]TBDTBD

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • Trifluoromethyl groups () increase electronegativity and metabolic stability compared to the target’s isopropyl group.
  • Nitro-substituted analogs () exhibit higher reactivity but reduced pharmacokinetic stability.

Imidazole-Pyrazole Hybrid Structures

Compounds combining imidazole and pyrazole rings are rare but pharmacologically significant:

Compound Name Key Structural Features Notes Reference
N-(3-(5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-1-yl)-5-(5-methyl-furan-2-yl)phenyl)morpholine-4-carboxamide () Benzimidazole-pyrazole hybrid; morpholine carboxamide Designed for kinase inhibition
Target Compound Imidazole-pyrazole hybrid; methoxyphenyl and isopropyl substituents Unique scaffold for dual heterocyclic interactions

Key Differences :

Carboxamide vs. Carbohydrazide Derivatives

Replacing the carboxamide with carbohydrazide alters hydrogen-bonding capacity and bioactivity:

Compound Name Functional Group Key Features Reference
3-(4-Isopropoxyphenyl)-N′-[(E)-(4-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () Carbohydrazide linkage Enhanced π-π stacking due to aromatic hydrazone
N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide () Hydroxy-methoxyphenyl hydrazide Increased polarity and antioxidant potential

Key Differences :

  • Carboxamides (target compound) exhibit stronger hydrogen-bond donor/acceptor profiles compared to carbohydrazides, favoring target-specific interactions.

Substituent Effects on Physicochemical Properties

  • Methoxyphenyl vs. Trifluoromethyl : Methoxyphenyl groups (target compound) enhance π-π stacking and moderate lipophilicity, whereas trifluoromethyl groups () improve metabolic resistance.
  • Isopropyl vs. Nitro : The isopropyl group in the target compound balances lipophilicity and steric hindrance, unlike nitro groups (), which may induce toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.